molecular formula C11H15O4P B1303802 Diethyl (4-formylphenyl)phosphonate CAS No. 72436-45-4

Diethyl (4-formylphenyl)phosphonate

Cat. No. B1303802
CAS RN: 72436-45-4
M. Wt: 242.21 g/mol
InChI Key: KQJAWWYLJCTQNG-UHFFFAOYSA-N
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Description

Diethyl (4-formylphenyl)phosphonate (DEFP) is a synthetic molecule that can be used in the cross-coupling reaction of aldehydes and formyl compounds . It has been shown to reduce the redox potential in biomolecules .


Synthesis Analysis

The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide or a metal-mediated coupling with dialkyl phosphite . DEFP is a synthetic molecule that can be used in the cross-coupling reaction of aldehydes and formyl compounds .


Molecular Structure Analysis

The molecular formula of DEFP is C11H15O4P . Its average mass is 242.208 Da and its monoisotopic mass is 242.070801 Da .


Chemical Reactions Analysis

DEFP can be used in the cross-coupling reaction of aldehydes and formyl compounds . It has been shown to reduce the redox potential in biomolecules .


Physical And Chemical Properties Analysis

DEFP is a clear, yellow liquid . Its molecular weight is 242.21 g/mol . It is a colorless to yellowish liquid with a melting point of -48 °C and boiling point of 252 °C.

Scientific Research Applications

Hydrolysis and Dealkylation

Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . Diethyl(4-formylphenyl)phosphonate, being a phosphonate, can undergo these reactions.

Cross-Coupling Reactions

Diethyl (4-formylphenyl)phosphonate (DEFP) is a synthetic molecule that can be used in the cross-coupling reaction of aldehydes and formyl compounds . This makes it a valuable reagent in organic synthesis.

Redox Potential Reduction

DEFP has been shown to reduce the redox potential in biomolecules, which leads to an increase in their reactivity . This property can be exploited in various biochemical applications.

Antibacterial and Antifungal Activities

Phosphonates, including DEFP, have shown promising antibacterial and antifungal activities . This opens up potential applications in the development of new antimicrobial agents.

Role in Biogeochemical Phosphorus Cycling

Phosphonates play an important role in biogeochemical phosphorus cycling . As such, DEFP could potentially be used in environmental studies and applications related to phosphorus cycling.

Role in Methane Production

Phosphonates are also involved in oceanic methane production . Therefore, DEFP could have applications in studies related to methane production and its impact on climate change.

Safety and Hazards

DEFP is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling .

Mechanism of Action

Target of Action

Diethyl (4-formylphenyl)phosphonate, also known as 4-diethoxyphosphorylbenzaldehyde, is a synthetic molecule that has been shown to interact with various targets. One such target is the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transfer of a mycoloyl residue from one molecule of alpha,alpha-trehalose monomycolate (TMM) to another TMM .

Mode of Action

The interaction of Diethyl (4-formylphenyl)phosphonate with its targets leads to various biochemical changes. For instance, when interacting with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C, it catalyzes the transfer of a mycoloyl residue, leading to the formation of trehalose dimycolate (TDM) .

Biochemical Pathways

Diethyl (4-formylphenyl)phosphonate affects several biochemical pathways. It is involved in the cross-coupling reaction of aldehydes and formyl compounds . This compound has also been shown to reduce the redox potential in biomolecules, leading to an increase in reactivity . Furthermore, all known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 24221 g/mol .

Result of Action

The molecular and cellular effects of Diethyl (4-formylphenyl)phosphonate’s action are diverse. Its ability to reduce the redox potential in biomolecules increases their reactivity . Moreover, its interaction with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C leads to the formation of trehalose dimycolate (TDM), a crucial component in the cell wall of Mycobacterium tuberculosis .

properties

IUPAC Name

4-diethoxyphosphorylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAWWYLJCTQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378662
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-formylphenyl)phosphonate

CAS RN

72436-45-4
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 4-formyl-benzenephosphonate was prepared in a known manner by bromination of diethyl 4-methyl-benzenephosphonate and subsequent reaction of the product with hexamethylenetetramine in acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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